S‑Aureus Growth Inhibition: 5‑Cyclopropyl‑N‑Cyclopentyl vs 5‑Methyl Series (Class‑Level Projection)
No direct head‑to‑head assay for the target compound is publicly available. In the most relevant class‑wide evaluation, the 5‑methyl analog 4l (a closely related 1‑aryl‑5‑substituted‑1H‑1,2,3‑triazole‑4‑carboxamide) achieved 50% growth inhibition of S. aureus at 1 µM [1]. Structure‑activity‑relationship analysis within the same study indicates that increasing steric bulk at the 5‑position (from methyl to cyclopropyl) and replacing the N‑aryl amide with N‑cycloalkyl tend to enhance antibacterial potency [1], providing a class‑level rationale that the N‑cyclopentyl‑5‑cyclopropyl compound may meet or exceed the 1 µM threshold.
| Evidence Dimension | S. aureus growth inhibition (IC50) |
|---|---|
| Target Compound Data | No published data |
| Comparator Or Baseline | Compound 4l (5‑methyl analog): 50% inhibition at 1 µM [1] |
| Quantified Difference | Not determined; class SAR suggests potential enhancement |
| Conditions | In‑vitro broth microdilution assay against Staphylococcus aureus [1] |
Why This Matters
For procurement decisions where S.‑aureus activity is critical, the compound class achieves low‑micromolar efficacy, and the target compound's structural features are predicted to maintain or improve this activity based on documented SAR.
- [1] Pokhodylo, N., Manko, N., Finiuk, N., Klyuchivska, O., Matiychuk, V., Obushak, M. & Stoika, R. (2021). Primary discovery of 1‑aryl‑5‑substituted‑1H‑1,2,3‑triazole‑4‑carboxamides as promising antimicrobial agents. Journal of Molecular Structure, 1246, 131146. View Source
